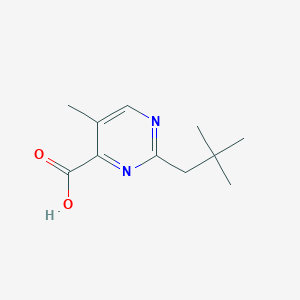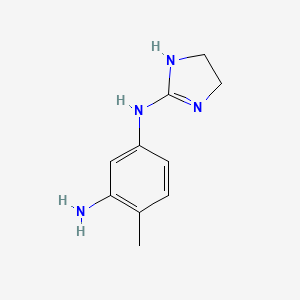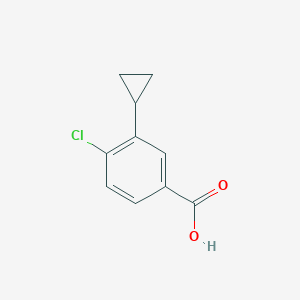
4-Chloro-3-cyclopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a cyclopropyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyclopropylbenzoic acid typically involves the cyclopropylation of a suitable benzoic acid derivative followed by chlorination. One common method is the Friedel-Crafts acylation of cyclopropylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-cyclopropylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as carboxylic acid chlorides.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
- Substitution reactions can yield various substituted benzoic acids.
- Reduction reactions can produce cyclopropylbenzyl alcohol or cyclopropylbenzaldehyde.
- Oxidation reactions can lead to the formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-cyclopropylbenzoic acid involves its interaction with specific molecular targets. The chlorine and cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 4-Chlorobenzoic acid
- 3-Cyclopropylbenzoic acid
- 4-Chloro-3-methylbenzoic acid
Comparison: 4-Chloro-3-cyclopropylbenzoic acid is unique due to the presence of both a chlorine atom and a cyclopropyl group on the benzene ring. This combination of substituents can significantly alter the compound’s chemical and physical properties compared to similar compounds. For example, the cyclopropyl group can introduce ring strain, affecting the compound’s reactivity, while the chlorine atom can influence its electronic properties.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
4-chloro-3-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H9ClO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) |
Clave InChI |
SUTWSKBSJLFEKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


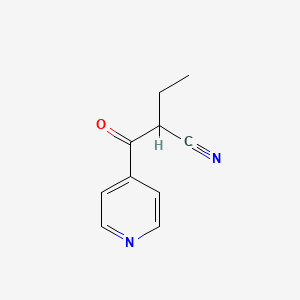

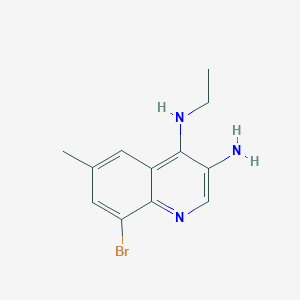

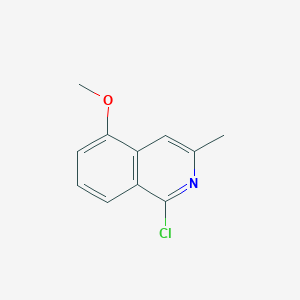

![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)


![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
